molecular formula C5H6N2O2 B2450693 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1503601-15-7

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2450693
CAS RN: 1503601-15-7
M. Wt: 126.115
InChI Key: OLXKOHGCSFTLSM-UHFFFAOYSA-N
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Description

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 . It is also known by its IUPAC name 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde . The compound has a molecular weight of 126.11 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A regioselective synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates has been reported, which involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines .


Molecular Structure Analysis

The molecular structure of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the carbon atoms is attached to a carbaldehyde group, and another carbon atom is attached to a methyl group .


Chemical Reactions Analysis

Pyrazole derivatives, including 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde, can undergo various chemical reactions. For instance, oxidation of certain pyrazole derivatives with hydrogen peroxide (H2O2) in KOH/MeOH can afford 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-ones .


Physical And Chemical Properties Analysis

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature . The compound has a molecular weight of 126.11 .

Scientific Research Applications

Synthesis and Structure Elucidation

3-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has been utilized as a precursor in the synthesis of novel compounds. For instance, it's been used in the creation of novel quinolinyl chalcones, showcasing its utility in the synthesis of compounds with potential plant growth-promoting effects (Hassan et al., 2020). Moreover, its derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been synthesized, and its crystal structure determined, highlighting its versatility as an intermediate for new pyrazole derivatives (Xu & Shi, 2011).

Antimicrobial and Antioxidant Activities

Research also points to the potential antimicrobial and antioxidant properties of derivatives of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde. For example, a study synthesized a series of pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and found some compounds to be as potent, if not more, than commercial drugs against various bacterial and fungal strains (Sangani et al., 2012). Additionally, bioactive formylpyrazole analogues, synthesized through Vilsmeier-Haack reaction, have shown promising antimicrobial and antioxidant capabilities, particularly with certain substitutions on the aromatic ring (Gurunanjappa et al., 2017).

Application in Various Synthesis Protocols

The compound and its derivatives have been employed in various synthesis protocols. A study elaborated on an efficient protocol for synthesizing unsymmetrical substituted 1,3-pyrazole derivatives, showcasing the versatility of this compound in chemical synthesis (Alizadeh & Roosta, 2016). Another study synthesized a series of novel 2-alkyloxypyridine-3-carbonitriles linked to pyrenyl-pyrazole functions, once again demonstrating the compound’s utility in the synthesis of new chemical entities (Khalifa et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of 3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and biological activity. For instance, new methods for the synthesis of pyrazole derivatives are being developed, such as a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . Additionally, the biological activity of pyrazole derivatives is a topic of ongoing research .

properties

IUPAC Name

2-methyl-5-oxo-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-2-4(3-8)5(9)6-7/h2-3H,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXKOHGCSFTLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

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